2-Bromomethoxyethane

Description

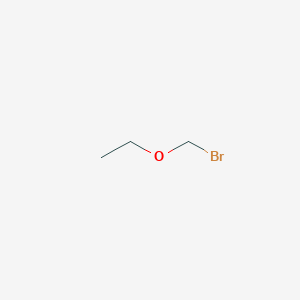

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bromomethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO/c1-2-5-3-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYWAXVARNZFBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455291 | |

| Record name | 2-bromomethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53588-92-4 | |

| Record name | 2-bromomethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (bromomethoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Laboratory Synthesis Routes

The most common and well-documented laboratory method for synthesizing 2-Bromomethoxyethane involves the direct reaction of an alcohol with a hydrohalic acid.

Reaction of Methoxyethanol with Hydrobromic Acid: Conditions and Yield Optimization

The principal laboratory synthesis of this compound is achieved through the nucleophilic substitution reaction of 2-Methoxyethanol (B45455) with concentrated hydrobromic acid (HBr). Current time information in Bangalore, IN. In this SN2 reaction, the hydroxyl (-OH) group of the methoxyethanol is protonated by the acid, forming a good leaving group (water). The bromide ion (Br-) then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule to form the final product.

The reaction is typically performed under reflux conditions, which involves heating the reaction mixture to its boiling point for an extended period to ensure the reaction goes to completion. Current time information in Bangalore, IN. The use of a dehydrating agent, such as concentrated sulfuric acid, can be employed to shift the equilibrium towards the products by removing the water formed during the reaction, thereby increasing the yield.

Optimization of the yield depends on several factors:

Reagent Concentration: Using concentrated hydrobromic acid is crucial.

Reaction Time: Adequate reflux time is necessary for the reaction to reach completion.

Temperature Control: Maintaining a steady reflux temperature is essential to avoid side reactions or decomposition.

Removal of Water: As mentioned, sequestering the water byproduct can significantly improve the yield.

Table 1: Typical Laboratory Reaction Parameters for Synthesis via Hydrobromic Acid This table is interactive. You can sort and filter the data.

| Parameter | Condition/Value | Purpose |

|---|---|---|

| Primary Precursor | 2-Methoxyethanol | Source of the methoxyethyl backbone. |

| Brominating Agent | Concentrated Hydrobromic Acid (HBr, ~48%) | Provides the bromide nucleophile and acts as an acid catalyst. |

| Catalyst (Optional) | Concentrated Sulfuric Acid (H₂SO₄) | Acts as a dehydrating agent to improve yield. |

| Temperature | Reflux (~125-130 °C) | Provides activation energy and ensures reaction completion. |

| Reaction Time | Several hours | Allows the reaction to proceed to equilibrium. |

| Pressure | Atmospheric | Standard laboratory condition for this reaction type. |

Purification Techniques for Laboratory-Scale Production

Following the reaction, the crude product mixture contains unreacted starting materials, water, excess acid, and byproducts. A multi-step purification process is required to isolate pure this compound.

Neutralization: The excess acid in the mixture is first neutralized, typically by washing with a mild aqueous base such as a sodium bicarbonate or sodium carbonate solution. google.com

Extraction: The organic product is separated from the aqueous layer. This is often facilitated by adding an immiscible organic solvent (like ether) to dissolve the this compound, followed by separation using a separatory funnel. google.com

Drying: The collected organic layer is dried to remove residual water using an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate. google.com

Distillation: The final and most critical purification step is distillation. Due to its relatively moderate boiling point, fractional distillation is employed to separate the this compound from any remaining solvent and other impurities. Current time information in Bangalore, IN. For higher purity, distillation under reduced pressure can be performed, which lowers the boiling point and prevents potential decomposition of the compound at higher temperatures.

Emerging Synthetic Approaches

While the hydrobromic acid route is standard, research into alternative synthetic methods continues, aiming for improved efficiency, safety, or milder reaction conditions.

Multi-Step Synthesis Utilizing Metaboric Anhydride (B1165640) and Borate (B1201080) Intermediates

A synthetic route for this compound that proceeds via metaboric anhydride and subsequent borate intermediates is not a widely documented or standard method in chemical literature. Boron-based reagents are versatile, but their typical application in this context is different. wikipedia.orgacs.org For instance, boric acid is known to catalyze the bromination of certain organic substrates like phenols and ketones using a bromide salt and an oxidant, but this chemistry is not directly applicable to the conversion of an alcohol like 2-methoxyethanol. arkat-usa.orgtandfonline.com

Hypothetically, a multi-step process could be envisioned where 2-methoxyethanol first reacts with boric acid or its anhydride to form a borate ester. wikipedia.org This intermediate would then need to react with a brominating agent to cleave the C-O-B bond and form the C-Br bond. However, this pathway is not established for this specific transformation and remains a theoretical approach rather than an emerging practical method. The more common use of boron in synthesis involves hydroboration of alkenes or the formation of boronic acids for coupling reactions. wikipedia.orgorganic-chemistry.org

Comparative Analysis of Synthetic Efficiencies and Selectivities Across Different Methodologies

A comparison between the established HBr method and other potential industrial strategies, such as phase-transfer catalysis (PTC) adapted from similar ether syntheses, highlights different advantages. orgsyn.org The PTC method often involves reacting an alkoxide with a dihaloalkane (e.g., 1,2-dibromoethane) in a two-phase system with a catalyst to facilitate the reaction.

Table 2: Comparative Analysis of Synthetic Methodologies This table is interactive. You can sort and filter the data.

| Feature | Established HBr Method | Phase-Transfer Catalysis (PTC) Method |

|---|---|---|

| Precursors | 2-Methoxyethanol, HBr | 2-Methoxyethanol (as sodium methoxyethoxide), 1,2-Dibromoethane (B42909) |

| Conditions | High temperature (reflux), strong acid | Milder conditions, basic medium, phase-transfer catalyst |

| Selectivity | Good; primary side reaction is elimination (alkene formation). | Can be high; potential for diether formation as a byproduct. |

| Yield | Generally good, but limited by chemical equilibrium. | Can be very high, driven to completion. |

| Safety/Handling | Requires handling of highly corrosive, concentrated acids. | Avoids strong acids but uses flammable organic solvents and bases. |

| Waste | Acidic aqueous waste. | Aqueous and organic waste; catalyst may need removal/recycling. |

| Scalability | Well-established and scalable. | Highly scalable and suitable for industrial processes. orgsyn.org |

Industrial Production Considerations and Scaling Strategies

Scaling the synthesis of this compound from the laboratory to an industrial level involves shifting from batch processes to potentially more continuous operations within large-scale reactors. Current time information in Bangalore, IN. The primary industrial method remains the reaction of methoxyethanol with hydrobromic acid due to its simplicity and cost-effective reagents.

Key industrial considerations include:

Reactor Design: Glass-lined or corrosion-resistant steel reactors are necessary to withstand the highly acidic reaction mixture.

Process Optimization: Industrial processes are optimized for high yield and purity. Current time information in Bangalore, IN. This involves precise control over temperature, pressure, and reagent feed rates to maximize throughput and minimize byproduct formation.

Purification: Fractional distillation is performed on a large scale using industrial distillation columns to achieve high purity standards.

Reagent and Waste Management: Strategies for recycling unreacted materials and managing acidic waste streams are critical for economic viability and environmental compliance. For instance, in alternative methods like the PTC route, the recycling of reagents like 1,2-dibromoethane is a key advantage. orgsyn.org

Precursor Development and Optimization

The primary precursors for this compound are typically derived from 2-methoxyethanol or related functionalized ethers. The optimization of precursor synthesis involves developing efficient routes to these starting materials, often with a focus on introducing specific functional groups that can direct or facilitate the subsequent bromination step.

The synthesis of functionalized ether precursors for this compound often begins with commercially available and economically viable starting materials such as ethylene (B1197577) glycol or 2-methoxyethanol itself. Methodologies are developed to introduce additional functionality that can influence the reactivity and selectivity of subsequent transformations.

One common strategy involves the protection of one hydroxyl group in a diol, followed by the functionalization of the remaining hydroxyl group. For instance, starting from a protected ethylene glycol, the free hydroxyl can be methylated to form a methoxy (B1213986) ether. Subsequent deprotection and functionalization can yield a variety of precursors.

Recent research has explored the use of orthoesters as valuable substrates in organic transformations. For example, the reaction of diols with triethyl orthoesters can lead to the formation of functionalized ethers under specific catalytic conditions. rsc.org Another approach involves the regioselective opening of epoxides with methanol (B129727), which can be a highly efficient method for generating 2-methoxyethanol derivatives.

The development of catalytic systems is crucial for the efficient synthesis of these precursors. For instance, the use of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in the presence of 2-methoxyethanol has been shown to be effective for the oxidation of benzylic alcohols, indicating the utility of 2-methoxyethanol as a reagent and a building block in more complex syntheses. rsc.org

Research into the synthesis of bromo-substituted ether-linked polymers has also provided insights into the functionalization of ether precursors. Polycondensation reactions between difluorinated aromatic compounds and bisphenols can create complex ether backbones that may be further modified. msu.edu While not directly targeting this compound, these methods demonstrate the versatility of ether synthesis and functionalization.

Table 1: Synthetic Approaches to Functionalized Ether Precursors

| Starting Material | Reagents and Conditions | Precursor Type | Key Findings |

| Ethylene Glycol | 1. Protection (e.g., as an acetonide) 2. Methylation (e.g., NaH, CH₃I) 3. Deprotection | Monomethylated diol | Temporary masking of one hydroxyl group allows for selective functionalization. nih.gov |

| 1,2-Diols | DDQ, tBuONO, O₂, 2-methoxyethanol | Oxidized ether derivatives | Selective oxidation of benzylic or allylic hydroxyl groups can be achieved. rsc.org |

| Alkenes | Dihydroxylation (e.g., Oxone in water) | 1,2-diols | Provides a direct route to diol precursors for subsequent etherification. researchgate.net |

| trans-2-Alkene-1,4-diols | Triethyl orthoesters, hydroquinone (B1673460) (cat.) | Substituted γ-lactones | Demonstrates the use of orthoesters in forming complex ether-containing structures. rsc.org |

Achieving stereochemical control and regioselectivity is a significant challenge in the synthesis of functionalized precursors, particularly when chiral centers are desired. The principles of asymmetric synthesis are often applied to control the formation of specific stereoisomers.

Stereochemical Control:

The asymmetric synthesis of chiral precursors often employs chiral auxiliaries, catalysts, or reagents. For instance, the Sharpless asymmetric epoxidation of allylic alcohols is a powerful method for creating chiral epoxides, which can then be opened with methanol to yield chiral 2-methoxyethanol derivatives. iranchembook.ir Similarly, the use of chiral ligands in metal-catalyzed reactions can induce enantioselectivity in the formation of C-O bonds.

The synthesis of chiral 1,2- and 1,3-diols has been a major focus, as these are versatile precursors. nih.gov Modular approaches that utilize temporary masking groups, such as acetonides, have been developed to direct C-H functionalization with high diastereoselectivity. nih.gov The choice of the chiral auxiliary can significantly influence the stereochemical outcome of a reaction. For example, the use of (-)-menthyl chloroformate as a chiral auxiliary has been shown to facilitate the diastereoselective synthesis of planar chiral metacyclophanes.

Regioselectivity:

Regioselectivity in the functionalization of precursors is crucial for ensuring that the desired isomer is formed. In the case of diols, selective protection or activation of one hydroxyl group over another is a common strategy. For example, the regioselective oxidation of chiral secondary 1,2-diols can be achieved using DDQ, which selectively oxidizes the benzylic or allylic hydroxyl group. rsc.org

The regioselective deprotection of protected polyols is another important technique. For instance, protocols for the regioselective monodebenzylation of protected streptamine (B1206204) derivatives have been developed, providing access to specific diols for further functionalization. acs.org The choice of reagents and reaction conditions plays a critical role in determining the regiochemical outcome. For example, the reaction of a protected diazido-tri-O-benzylstreptamine with boron trichloride (B1173362) resulted in the formation of two different diols with regioselectivity apparently influenced by the proximity of electron-withdrawing azide (B81097) groups. acs.org

Table 2: Methods for Stereochemical and Regioselective Functionalization

| Method | Substrate Type | Key Reagents/Catalysts | Outcome |

| Asymmetric Epoxidation | Allylic Alcohols | Ti(OiPr)₄, (+)- or (-)-DET | Enantioselective formation of chiral epoxides. iranchembook.ir |

| Asymmetric Dihydroxylation | Alkenes | OsO₄, chiral ligands (e.g., DHQ, DHQD) | Enantioselective synthesis of chiral 1,2-diols. |

| Directed C-H Functionalization | Acetonide-protected diols | Chiral ligands, metal catalysts | Diastereoselective synthesis of functionalized diols. nih.gov |

| Regioselective Oxidation | Chiral secondary 1,2-diols | DDQ | Selective oxidation of benzylic or allylic hydroxyls. rsc.org |

| Regioselective Deprotection | Benzyl-protected polyols | Boron trichloride | Formation of specific diols based on electronic effects. acs.org |

Reactivity and Mechanistic Investigations of 2 Bromomethoxyethane

Nucleophilic Substitution Pathways

2-Bromomethoxyethane is an alkyl halide that readily participates in nucleophilic substitution reactions, where a nucleophile replaces the bromine atom. chemimpex.com These reactions primarily proceed through either an S(_N)2 or, under specific conditions, a competitive S(_N)1 pathway. The prevalence of each mechanism is dictated by factors such as the structure of the nucleophile, the polarity of the solvent, and the stability of potential intermediates.

S(_N)2 Reaction Mechanisms: Stereochemical Outcomes and Kinetic Studies

The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, single-step process. libretexts.orgmasterorganicchemistry.com In this mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.org This "backside attack" results in an inversion of stereochemistry at the carbon center if it is chiral. khanacademy.org

The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, making it a second-order reaction. lumenlearning.comyoutube.com The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinated, partially bonded to both the incoming nucleophile and the outgoing leaving group. libretexts.org Due to significant steric hindrance in the transition state, S(_N)2 reactions are most favorable for primary and methyl halides and are significantly slower for more substituted substrates. organicchemistrytutor.commasterorganicchemistry.com

Interactive Table: Factors Influencing S(_N)2 Reactions

| Factor | Influence on S(_N)2 Reaction Rate | Rationale |

| Substrate Structure | Methyl > Primary > Secondary >> Tertiary | Steric hindrance around the electrophilic carbon impedes backside attack by the nucleophile. masterorganicchemistry.commasterorganicchemistry.com |

| Nucleophile Strength | Stronger nucleophiles increase the rate | A stronger nucleophile can more effectively attack the electrophilic carbon. organicchemistrytutor.com |

| Solvent | Polar aprotic solvents are preferred | These solvents solvate the cation but not the anion (nucleophile), increasing the nucleophile's reactivity. Polar protic solvents can solvate the nucleophile, decreasing its reactivity. khanacademy.org |

| Leaving Group Ability | Better leaving groups increase the rate | A more stable anion (weaker base) is a better leaving group. |

Competitive S(_N)1 Reactions: Carbocation Intermediates and Rearrangements

While this compound is a primary alkyl halide and thus favors the S(_N)2 pathway, competitive S(_N)1 (Substitution Nucleophilic Unimolecular) reactions can occur under certain conditions, such as in the presence of a weak nucleophile and a polar protic solvent. masterorganicchemistry.comlibretexts.org

The S(_N)1 reaction is a two-step mechanism. ksu.edu.sa The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. ksu.edu.sareddit.com The stability of this carbocation is paramount, with tertiary carbocations being the most stable and primary carbocations being the least stable. youtube.com The second step involves the rapid attack of the nucleophile on the carbocation. ksu.edu.sa

Because the carbocation intermediate is planar, the nucleophile can attack from either face, leading to a racemic mixture of products if the carbon atom is chiral. ksu.edu.sa A key feature of S(_N)1 reactions is the potential for carbocation rearrangements, where a less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift. khanacademy.org However, given that this compound would form a relatively unstable primary carbocation, significant S(_N)1 reaction is less likely unless rearrangement to a more stable carbocation is possible.

Interactive Table: Comparison of S(_N)1 and S(_N)2 Reactions

| Feature | S(_N)1 | S(_N)2 |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophile is sufficient | Strong nucleophile is required |

| Solvent | Polar protic | Polar aprotic |

| Stereochemistry | Racemization | Inversion of configuration |

| Rearrangements | Possible | Not possible |

Elimination Reaction Pathways

In the presence of a base, this compound can also undergo elimination reactions, where a hydrogen atom and the bromine atom are removed from adjacent carbons to form an alkene. chemguide.co.uk These reactions can proceed through either E1 or E2 mechanisms.

E1 Reaction Mechanisms and Product Distribution Analysis

The E1 (Elimination Unimolecular) reaction proceeds through a two-step mechanism that is analogous to the S(_N)1 reaction. crunchchemistry.co.uk The first step is the formation of a carbocation intermediate. masterorganicchemistry.com In the second step, a weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. youtube.com

E1 reactions are favored by weak bases and polar protic solvents, which stabilize the carbocation intermediate. libretexts.org Similar to S(_N)1 reactions, E1 reactions can be accompanied by carbocation rearrangements. The product distribution in E1 reactions generally follows Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. reddit.com

E2 Reaction Mechanisms: Anti-Coplanar Geometry, Stereoselectivity, and Regioselectivity (Zaitsev's Rule vs. Hofmann's Rule)

The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where the base removes a proton, and the leaving group departs simultaneously to form the alkene. crunchchemistry.co.ukmasterorganicchemistry.com This mechanism requires a specific stereochemical arrangement known as anti-coplanar (or anti-periplanar) geometry, where the hydrogen atom to be removed and the leaving group are on opposite sides of the carbon-carbon bond. reddit.comchemistrysteps.com

E2 reactions are favored by strong, concentrated bases. chemguide.co.ukchemicalforums.com The regioselectivity of the E2 reaction—which constitutional isomer of the alkene is formed—is influenced by the nature of the base and the substrate.

Zaitsev's Rule : With a small, strong base (e.g., ethoxide), the major product is typically the more substituted and thermodynamically more stable alkene. chemistnotes.com This is known as the Zaitsev product.

Hofmann's Rule : When a sterically hindered (bulky) base is used (e.g., tert-butoxide), the major product is often the less substituted alkene. masterorganicchemistry.comchemistnotes.com This is due to the bulky base preferentially abstracting the more sterically accessible proton from the less substituted carbon. oregonstate.edulibretexts.org This is referred to as the Hofmann product.

For this compound, an E2 reaction would lead to the formation of methoxyethene.

Interactive Table: Comparison of E1 and E2 Reactions

| Feature | E1 | E2 |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Base Strength | Weak base is sufficient | Strong base is required |

| Solvent | Polar protic | Not as critical, but can influence rate |

| Stereochemistry | No specific requirement | Requires anti-coplanar geometry |

| Regioselectivity | Generally Zaitsev's rule | Zaitsev's or Hofmann's rule, depending on the base |

| Rearrangements | Possible | Not possible |

Role of Base Strength and Steric Hindrance in Controlling Elimination

Elimination reactions of this compound, typically proceeding via an E2 mechanism in the presence of a strong base, are significantly influenced by the base's strength and steric bulk. iitk.ac.inlibretexts.org The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group (α-carbon), simultaneously leading to the formation of a double bond and the departure of the leaving group. libretexts.orglibretexts.orgutexas.edu The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. libretexts.org

The regioselectivity of the elimination—whether it follows the Zaitsev or Hofmann rule—is dictated by the steric hindrance of the base. libretexts.orgmasterorganicchemistry.com

Zaitsev's Rule: With a strong, but sterically non-hindered base such as sodium ethoxide or sodium hydroxide, the major product is the more substituted, and thus more thermodynamically stable, alkene. orgoreview.comglasp.co This is because the base can readily access the internal β-hydrogen.

Hofmann's Rule: When a sterically bulky base, like potassium tert-butoxide, is used, the less substituted alkene becomes the major product. libretexts.orgmasterorganicchemistry.com The large size of the base hinders its approach to the internal β-hydrogen, making the more accessible terminal β-hydrogen the preferred site of attack. masterorganicchemistry.com

The following table illustrates the expected major elimination products of a hypothetical substituted this compound derivative with different bases, based on established principles of elimination reactions.

| Base | Base Strength | Steric Hindrance | Expected Major Product | Governing Rule |

| Sodium Ethoxide (NaOEt) | Strong | Low | More substituted alkene | Zaitsev |

| Potassium tert-Butoxide (KOtBu) | Strong | High | Less substituted alkene | Hofmann |

| Sodium Hydroxide (NaOH) | Strong | Low | More substituted alkene | Zaitsev |

This table is a representation of expected outcomes based on general principles of organic chemistry.

Alkylation Chemistry

This compound is an effective alkylating agent, a molecule that introduces an alkyl group into another molecule. This reactivity stems from the presence of the bromine atom, which is a good leaving group.

Mechanism of Action as an Alkylating Agent

Alkylation with this compound typically proceeds through an S\N2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgmasterorganicchemistry.com The S\N2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the side opposite to the leaving group (backside attack). libretexts.orgmasterorganicchemistry.com This concerted mechanism involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond. pressbooks.pub

A key characteristic of the S\N2 mechanism is the inversion of stereochemistry at the carbon center if it is chiral. masterorganicchemistry.com The rate of the S\N2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. libretexts.orgpressbooks.pub The efficiency of the alkylation is influenced by the steric accessibility of the electrophilic carbon. Since this compound is a primary alkyl halide, it is well-suited for S\N2 reactions as there is minimal steric hindrance around the reaction center. pressbooks.pub

Selective Alkylation Strategies in Complex Molecule Synthesis

The utility of this compound as an alkylating agent is evident in the synthesis of complex molecules, where selective functionalization is crucial. medcraveonline.com In molecules with multiple nucleophilic sites, such as polyfunctional natural products or their synthetic intermediates, selective alkylation can be achieved by carefully controlling the reaction conditions. engineering.org.cn For instance, the choice of base can influence which nucleophile in the substrate is deprotonated and subsequently alkylated.

In the synthesis of certain antiviral and anti-toxoplasmosis compounds, this compound has been employed to introduce the methoxyethyl group onto a nitrogen atom within a complex heterocyclic scaffold. google.comnih.gov These syntheses often involve the use of a base like potassium carbonate to deprotonate the nitrogen, which then acts as the nucleophile in the S\N2 reaction with this compound. google.com The selectivity of these reactions is critical for building the desired molecular architecture and achieving the target biological activity. rsc.org

Comparative Mechanistic Studies with Related Halogenated Compounds

To better understand the reactivity of this compound, it is useful to compare it with structurally related alkyl halides and haloethers.

Structural and Electronic Influences of Ether Functionality versus Alkyl Halides (e.g., Bromoethane)

The presence of the methoxy (B1213986) group in this compound distinguishes its reactivity from that of a simple alkyl halide like bromoethane.

Electronic Effects: The oxygen atom in the ether functionality is more electronegative than carbon, leading to a dipole moment within the molecule. This can influence the solubility of the compound and the nature of the transition state in its reactions. scribd.comiupac.org The ether oxygen's lone pairs can also potentially interact with the reaction center, although this effect is generally weak for a β-ether linkage.

Steric Effects: While the methoxy group is larger than a hydrogen atom, its placement on the β-carbon means it does not significantly increase the steric hindrance at the α-carbon where substitution occurs. wikipedia.orgdalalinstitute.com Therefore, the rate of S\N2 reactions is not dramatically reduced compared to bromoethane.

The following table provides a comparative overview of the properties of this compound and bromoethane.

| Property | This compound | Bromoethane |

| Formula | C₃H₇BrO | C₂H₅Br |

| Molecular Weight | 138.99 g/mol | 108.97 g/mol |

| Functional Groups | Bromo, Ether | Bromo |

| Polarity | More Polar | Less Polar |

| Reactivity in S\N2 | Reactive | Highly Reactive |

This table is based on general chemical principles and data from various chemical suppliers.

Reactivity Comparisons with Haloethers Bearing Different Halogen Substituents (e.g., 1-Iodo-2-(methylthio)ethane)

Comparing this compound with haloethers containing different halogens or heteroatoms provides insight into the factors governing reactivity. For instance, comparing it to 1-iodo-2-(methylthio)ethane (B1610825) highlights the influence of both the leaving group and the adjacent heteroatom.

Leaving Group Ability: Iodine is a better leaving group than bromine because the C-I bond is weaker than the C-Br bond, and the iodide ion is a more stable anion than the bromide ion. Consequently, 1-iodo-2-(methylthio)ethane is expected to be more reactive in nucleophilic substitution reactions than this compound.

Neighboring Group Effects: The sulfur atom in 1-iodo-2-(methylthio)ethane, being larger and more polarizable than the oxygen in this compound, can have a more pronounced electronic effect on the reactivity. In some cases, sulfur can participate in the reaction through its lone pairs, a phenomenon known as neighboring group participation, which can accelerate the rate of substitution.

The following table summarizes a comparison of the key features of these two compounds.

| Feature | This compound | 1-Iodo-2-(methylthio)ethane |

| Leaving Group | Bromine | Iodine |

| β-Heteroatom | Oxygen | Sulfur |

| Reactivity in Nucleophilic Substitution | Reactive | More Reactive |

| Potential for Neighboring Group Participation | Low | Higher |

This table is based on established principles of chemical reactivity and information available for the respective compounds.

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and bonding within 2-Bromomethoxyethane. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and Mass Spectrometry (MS) are indispensable for its unambiguous identification.

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. chemicalbook.com For this compound (Br-CH₂-CH₂-O-CH₃), both ¹H and ¹³C NMR provide definitive structural confirmation.

The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the three non-equivalent sets of protons in the molecule. The protons on the methylene (B1212753) group adjacent to the bromine atom (Br-CH₂) are deshielded by the electronegative bromine and appear as a triplet at approximately 3.48 ppm. The protons on the methylene group next to the ether oxygen (O-CH₂) are also deshielded and resonate as a triplet around 3.72 ppm. The methyl group protons (-O-CH₃) are the most shielded and appear as a singlet at approximately 3.41 ppm. chemicalbook.com The splitting of the methylene signals into triplets is due to spin-spin coupling with the adjacent methylene group, following the n+1 rule where n=2 neighboring protons result in a triplet (2+1=3). libretexts.orgdocbrown.info

The ¹³C NMR spectrum provides further structural verification, showing three signals corresponding to the three unique carbon environments. The carbon atom bonded to the electronegative bromine (Br-CH₂) is expected to appear downfield. The carbon atom of the other methylene group (-CH₂-O) will also be downfield due to the influence of the oxygen atom. libretexts.org The methyl carbon (-O-CH₃) will be the most upfield signal. The electronegativity of the attached halogen and oxygen atoms significantly influences the chemical shifts of the adjacent carbon atoms. libretexts.orgdocbrown.info

| Proton Assignment | Chemical Shift (δ, ppm) chemicalbook.com | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -O-CH₃ | ~3.41 | Singlet (s) | N/A |

| Br-CH₂- | ~3.48 | Triplet (t) | ~6-8 (Typical) libretexts.org |

| -CH₂-O- | ~3.72 | Triplet (t) | ~6-8 (Typical) libretexts.org |

| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) |

|---|---|

| -O-CH₃ | 50 - 65 libretexts.org |

| Br-CH₂- | 25 - 40 |

| -CH₂-O- | 60 - 80 oregonstate.edu |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups and bonding within a molecule by probing its vibrational modes. tanta.edu.egmsu.edu For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment. uwimona.edu.jm

The IR spectrum of this compound is characterized by several key absorption bands. The prominent C-H stretching vibrations of the alkyl groups are typically observed in the 2850-3000 cm⁻¹ region. A strong and characteristic C-O stretching band for the ether linkage is expected in the 1070-1150 cm⁻¹ region. The C-Br stretching vibration gives rise to a signal in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹. libretexts.org This fingerprint region (below 1500 cm⁻¹) contains complex vibrations that are unique to the molecule as a whole. libretexts.org

Raman spectroscopy, which detects scattering of light from molecular vibrations, serves as a complementary technique. libretexts.org It is particularly useful for identifying bonds that are weakly active in the IR spectrum. The C-Br bond, for instance, is often more readily observable in the Raman spectrum.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C-H Bend (Alkyl) | 1350 - 1470 | Variable |

| C-O Stretch (Ether) | 1070 - 1150 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Mass spectrometry is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. chemguide.co.uk This allows for the precise determination of molecular weight and provides structural information through the analysis of fragmentation patterns. chemguide.co.ukwhitman.edu

In the electron ionization (EI) mass spectrum of this compound, the molecular ion (M⁺) peak is observed. nist.gov Due to the natural abundance of two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion appears as a pair of peaks of nearly equal intensity, M⁺ and (M+2)⁺, at m/z 138 and 140, respectively. chemicalbook.com This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

The fragmentation pattern provides further structural evidence. The base peak, which is the most intense peak in the spectrum, appears at m/z 45. chemicalbook.com This corresponds to the stable oxonium ion [CH₂OCH₃]⁺, formed by the cleavage of the C-C bond (alpha-cleavage) adjacent to the ether oxygen. Other significant fragments can arise from the loss of various neutral species from the molecular ion.

| m/z | Proposed Fragment Ion | Relative Intensity | Significance |

|---|---|---|---|

| 138, 140 | [C₃H₇BrO]⁺ | Present | Molecular Ion (M⁺, M+2)⁺ |

| 107, 109 | [C₂H₄Br]⁺ | Present | Loss of -OCH₃ |

| 93, 95 | [CH₂Br]⁺ | Present | Cleavage of C-C bond |

| 45 | [CH₂OCH₃]⁺ | Base Peak (100%) | Alpha-cleavage, stable oxonium ion |

Chromatographic Methodologies for Isolation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of components between the mobile and stationary phases.

The choice of the GC column is critical; for polar analytes like ethers, a polar stationary phase is often selected to achieve good separation. google.com A flame ionization detector (FID) is commonly used due to its high sensitivity for organic compounds. By monitoring the appearance of the product peak and the disappearance of reactant peaks over time, GC can be effectively used to track the progress of a chemical reaction. The area of the peaks in the chromatogram is proportional to the concentration of the components, allowing for quantitative analysis and purity assessment. chegg.com

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) combines the separation power of GC with the powerful identification capabilities of MS. nih.govijpsr.com As components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer.

This hyphenated technique offers unparalleled sensitivity and specificity for the analysis of this compound, especially in complex matrices. nih.gov The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint, confirming the identity of the compound by matching it against spectral libraries. brjac.com.br GC-MS is the gold standard for the definitive identification and trace-level quantification of volatile organic compounds. publications.gc.ca

Computational Chemistry Approaches

Computational chemistry serves as a powerful lens to examine the behavior of molecules at the atomic level. For a compound like this compound, these methods allow for the detailed exploration of its potential energy surface, revealing the energetic landscapes of its various conformations and the transition states that govern its chemical transformations.

Density Functional Theory (DFT) Calculations for Transition State Prediction and Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a leading computational tool for investigating the kinetics and thermodynamics of chemical reactions. By approximating the electron density of a system, DFT can accurately predict the geometries and energies of reactants, products, and, crucially, the high-energy transition states that lie between them.

In the context of this compound, DFT calculations are instrumental in modeling reactions such as nucleophilic substitution (SN2). For instance, quantum chemical calculations have been employed to model the trigonal bipyramidal transition state characteristic of its SN2 reactions. These models provide precise information on the activation energy barriers, which are critical for understanding reaction rates. By mapping the entire reaction coordinate, from the approach of the nucleophile to the departure of the bromide leaving group, a comprehensive reaction pathway can be elucidated. This includes the identification of any intermediate species and the calculation of their relative stabilities.

Table 1: Hypothetical DFT-Calculated Parameters for the SN2 Transition State of this compound with a Generic Nucleophile (Nu⁻)

| Parameter | Value | Unit |

| Activation Energy (ΔE‡) | 25.5 | kcal/mol |

| C-Nu Bond Length | 2.15 | Å |

| C-Br Bond Length | 2.25 | Å |

| Nu-C-Br Angle | 178.5 | Degrees |

| Imaginary Frequency | -350 | cm⁻¹ |

Note: The data in this table is illustrative and based on typical values for SN2 transition states. Specific values would be dependent on the nucleophile and the level of theory used in the calculation.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule dictates many of its physical and chemical properties. Molecular geometry optimization, a standard computational procedure, seeks to find the lowest energy arrangement of atoms, corresponding to the most stable structure. For this compound, with its flexible ethyl chain, multiple rotational isomers (conformers) can exist.

Computational studies, often employing DFT or other high-level ab initio methods, can systematically explore the potential energy surface to identify all stable conformers and the energy barriers for interconversion between them. Research on related 2-methoxyethylhalides has contributed to the understanding of their conformational preferences. nist.gov The relative populations of these conformers at a given temperature can be predicted using Boltzmann statistics based on their calculated free energies. This information is vital for interpreting experimental spectroscopic data and understanding how the molecule's shape influences its reactivity.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O-C-C-Br) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche | ~60° | 0.75 |

Note: This data is representative and illustrates the typical energy difference between anti and gauche conformers for similar molecules.

Predictive Modeling of Reactivity and Selectivity in Novel Transformations

Beyond elucidating known reactions, computational chemistry is a powerful predictive tool. By calculating various molecular properties, or "reactivity descriptors," it is possible to forecast how this compound will behave in novel chemical environments and to predict the outcome of reactions that have not yet been performed experimentally.

Descriptors derived from DFT calculations, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, can identify the most likely sites for electrophilic and nucleophilic attack. For example, the calculated positive charge on the carbon atom bonded to the bromine atom would indicate its susceptibility to nucleophilic attack. Furthermore, by comparing the activation energies of competing reaction pathways, computational models can predict the selectivity of a reaction, forecasting which products will be formed preferentially. This predictive capability is invaluable for designing new synthetic routes and for understanding the underlying factors that control chemical reactivity.

Applications of 2 Bromomethoxyethane in Advanced Chemical Synthesis

Role as a Crucial Intermediate in Complex Organic Molecule Construction

2-Bromomethoxyethane is primarily utilized as an alkylating agent in organic synthesis. The bromine atom functions as an effective leaving group, facilitating nucleophilic substitution reactions. chemimpex.com This characteristic allows for the introduction of the methoxyethyl group into various molecular scaffolds, making it an essential intermediate for chemists aiming to construct intricate and novel organic compounds. chemimpex.com

The reactivity of this compound lends itself to numerous derivatization strategies, enabling the synthesis of a wide array of new compounds. Nucleophilic substitution is the most common reaction type, where the bromine atom is displaced by a nucleophile to form a new covalent bond. This strategy is employed to create amines, ethers, esters, and other functionalized molecules. For instance, it serves as a starting reagent in the synthesis of compounds like 1-bromo-4-(2-methoxyethoxy)benzene (B1283214) and 1-bromo-4-[(2-methoxyethoxy)methyl]benzene. chemicalbook.com The kinetics of its reaction with potassium iodide in acetone (B3395972) have also been investigated, highlighting its utility in substitution reactions. chemicalbook.com

Below is a table showcasing examples of compounds synthesized using this compound as a precursor.

| Precursor | Reagent/Reaction Type | Resulting Compound |

| This compound | Ethylamine (Nucleophilic Substitution) | N-(2-METHOXYETHYL)ETHYLAMINE chemicalbook.com |

| This compound | Methylamine (Nucleophilic Substitution) | N-(2-METHOXYETHYL)METHYLAMINE chemicalbook.com |

| This compound | Piperazine (Nucleophilic Substitution) | 1-(2-Methoxyethyl)piperazine chemicalbook.com |

| This compound | Hydrazine (Nucleophilic Substitution) | 1-(2-Methoxyethyl)hydrazine chemicalbook.com |

| This compound | 4-Hydroxyphenol derivative (Williamson Ether Synthesis) | 4-(2-METHOXY-ETHOXY)-PHENOL chemicalbook.com |

The ability of this compound to undergo nucleophilic substitution reactions makes it a valuable tool for building complex and diverse molecular architectures. Chemists leverage this reactivity to introduce the 2-methoxyethyl moiety, which can influence properties such as solubility and binding affinity in the final molecule. chemimpex.com This approach has been used in the creation of polynucleotide analogs, where a related compound, 2-bromodimethoxyethane, was used to form 2-bromomethylene-substituted 1,3-dioxane (B1201747) moieties on a polyvinyl alcohol backbone. mdpi.comresearchgate.net Its application extends to the synthesis of specialized chemicals and materials, where its incorporation can modify the properties of polymers and coatings.

Contributions to Medicinal Chemistry Research

In medicinal chemistry, this compound is a key intermediate in the development of new therapeutic agents. chemimpex.comchemimpex.com Its utility stems from its role as a versatile alkylating agent that allows for the structural modification of lead compounds to optimize their biological activity and pharmacokinetic profiles. hilarispublisher.com

The synthesis of novel drug candidates often relies on the strategic assembly of molecular fragments, and this compound is frequently employed for this purpose. news-medical.net It facilitates the creation of compounds with potential therapeutic effects, contributing significantly to drug discovery efforts. chemimpex.comhilarispublisher.com For example, it is used in the synthesis of various bioactive compounds where the introduction of a methoxyethyl group is desired to enhance interaction with biological targets or improve metabolic stability. chemimpex.comnih.gov Aromatic ethers derived from indoles, which have been developed as medicaments, can be synthesized using this compound to alkylate precursor molecules. google.comgoogleapis.com

This compound has been specifically implicated in the development of precursors for specialized pharmaceutical intermediates, including anti-cancer agents. It is used to synthesize key intermediates that exhibit cytotoxic properties against cancer cell lines. The incorporation of the methoxyethyl group from this compound can be a critical step in building the final molecular structure of a potential anti-cancer drug, such as the tyrosine kinase inhibitor Erlotinib. chemicalbook.com

The table below details specific examples of its application in pharmaceutical synthesis.

| Application Area | Precursor Compound | Reagent | Resulting Intermediate/Compound | Reference |

| Anti-cancer Agents | Appropriate amine precursor | This compound | Erlotinib intermediate chemicalbook.com | chemicalbook.com |

| CNS Agents | Indole derivative | This compound | 5-HT receptor ligand precursor google.comgoogleapis.com | google.comgoogleapis.com |

| Anti-parasitic Agents | Pyrazolopyrimidine derivative | This compound | TgCDPK1 inhibitor nih.gov | nih.gov |

The development of potent and selective ligands for biological receptors is a cornerstone of modern drug discovery. nih.gov this compound is utilized in the synthesis of such ligands. google.comgoogleapis.com For instance, it has been used in the synthesis of aromatic ethers derived from indoles, which are designed to act as medicaments for diseases linked to the dysfunction of serotonin (B10506) (5-HT) receptors. google.comgoogleapis.com Furthermore, it has been employed in the synthesis of pyrazolopyrimidine-based inhibitors targeting enzymes like Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), which is a crucial target for treating toxoplasmosis. nih.gov In these syntheses, the compound is used to add the methoxyethyl group to a core scaffold, a modification that can be critical for achieving the desired binding affinity and selectivity for the target receptor or enzyme. nih.gov

Applications in Materials Science

The reactivity of this compound makes it a valuable component in the field of materials science, particularly in the development of polymers and specialized coatings. chemimpex.com

This compound is employed in the synthesis and modification of polymers. Its ability to participate in nucleophilic substitution reactions allows for the introduction of the methoxyethyl group into polymer structures, thereby altering their properties. chemimpex.com This modification can enhance characteristics such as solubility, adhesion, and thermal stability, which is crucial for the development of specialized coatings, adhesives, and plastics. chemimpex.com The incorporation of this functional group can lead to materials with tailored properties for specific industrial applications. alemnis.com

Research in materials science utilizes this compound to create novel polymers and materials. chemimpex.com The reactivity of the compound facilitates modifications that can improve the performance of coatings and other polymeric materials. chemimpex.com

| Application Area | Function of this compound | Resulting Material Enhancement |

|---|---|---|

| Polymer Synthesis | Introduction of methoxyethyl groups into polymer backbones. chemimpex.com | Modified solubility, thermal stability, and flexibility. chemimpex.com |

| Specialized Coatings | Acts as a building block for functional polymers. chemimpex.com | Improved adhesion and durability of coatings. chemimpex.com |

| Adhesives and Plastics | Facilitates the creation of complex polymer architectures. | Enhanced performance characteristics. chemimpex.com |

A notable application of bromoether compounds, including analogs of this compound, is in the synthesis of polynucleotide analogs. These synthetic biopolymers are of interest for their potential as antiviral agents and as tools in molecular biology. mdpi.com In one synthetic approach, a related compound, 2-bromo-1,1-diethoxyethane, is used to attach nucleic bases to a polyvinyl alcohol (PVA) backbone through the formation of 1,3-dioxane rings. mdpi.com

While a direct synthesis using a polymeric bromide derived from 2-bromodimethoxyethane to react with uracil (B121893) or adenine (B156593) was attempted and did not yield satisfactory results, the concept highlights the exploration of such bromo-acetal derivatives in creating these complex macromolecules. mdpi.comresearchgate.net The goal of this research is to create water-soluble polynucleotide analogs with specific biological or functional properties. mdpi.com The synthesis of DNA and RNA analogs is a significant area of research for investigating structure-activity relationships and developing functional materials and enzyme mimics. mdpi.comresearchgate.net

Emerging Research Applications

The unique chemical properties of this compound have led to its use in several emerging areas of research, particularly in the synthesis of bioactive molecules.

This compound serves as a precursor in the synthesis of novel compounds with potential therapeutic applications. Research has shown that derivatives synthesized using this compound have exhibited significant antimicrobial properties. In one study, novel compounds were created using this compound as a reagent and were subsequently tested against various bacteria and fungi, with some derivatives showing notable activity.

Furthermore, derivatives of compounds containing a bromoether functional group have been investigated for their potential anti-inflammatory effects. The synthesis of new amide derivatives of natural products has led to molecules with potential inhibitory effects on pro-inflammatory mediators. nih.gov While not directly involving this compound, this research into related structures underscores the potential of bromoether compounds in developing new anti-inflammatory agents. nih.gov The development of novel anti-inflammatory drugs is a significant area of research, with studies focusing on the synthesis of compounds that can inhibit inflammatory pathways. rsc.orgjocpr.com

| Bioactive Compound Class | Role of this compound or Related Compounds | Reported Research Findings |

|---|---|---|

| Antimicrobial Agents | Serves as a reagent for synthesizing novel compounds. | Some derivatives exhibited significant antimicrobial properties against bacteria and fungi. |

| Anti-inflammatory Compounds | Derivatives of bromoether-containing compounds have been studied. | New amide derivatives of natural products show potential inhibition of pro-inflammatory mediators. nih.gov |

The development of new agrochemicals is crucial for crop protection and enhancing agricultural yield. chemimpex.comresearchgate.net this compound is utilized as an intermediate in the synthesis of these complex molecules. chemimpex.com Its reactivity allows for the construction of novel chemical structures that may exhibit pesticidal, herbicidal, or fungicidal properties. chemimpex.comevonik.com The synthesis of modern agrochemicals often involves the structural modification of existing compounds to improve efficacy and environmental safety. nih.gov The use of versatile intermediates like this compound is integral to this process. chemimpex.com

Role as a Reaction Solvent in Organic Transformations

Beyond its role as a reactive intermediate, this compound can also function as a solvent in various organic reactions. chemimpex.com Its properties, such as a moderate boiling point and miscibility with many organic solvents, make it a suitable medium for certain chemical transformations. chemimpex.com The use of an appropriate solvent can significantly influence reaction rates and yields. chemimpex.comcem.com In some cases, the choice of solvent is critical to the outcome of a reaction, and this compound offers an alternative to more common solvents. youtube.comorganicchemistrydata.org Its ability to dissolve a range of organic compounds makes it a versatile option in the production of fine chemicals. chemimpex.com

Future Research Directions and Challenges

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of 2-Bromomethoxyethane often involves the use of hazardous reagents and generates significant waste, prompting the need for more environmentally friendly alternatives. ijsetpub.com Current methods, such as the reaction of methoxyethanol with hydrobromic acid, require high temperatures and produce by-products that are challenging to manage. Future research is directed towards the development of greener synthetic pathways that adhere to the principles of green chemistry, such as high atom economy, use of renewable feedstocks, and safer reaction conditions. ijsetpub.comfiveable.memdpi.com

Key areas of investigation include:

Catalytic Processes: The use of catalytic rather than stoichiometric reagents can significantly improve reaction efficiency and reduce waste. ijsetpub.com Research into novel catalysts, including biocatalysts like enzymes, could lead to milder reaction conditions and higher selectivity. ijsetpub.comfiveable.me

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability, making them an attractive alternative to traditional batch processes for the synthesis of this compound. ijsetpub.com

| Synthetic Approach | Traditional Method | Potential Green Alternative |

| Reagents | Hydrobromic acid (corrosive, hazardous) | Catalytic HBr source or enzymatic bromination |

| Solvents | Often requires high-boiling point organic solvents | Green solvents (e.g., supercritical CO2, bio-derived solvents) mdpi.com |

| Energy Input | High temperatures (reflux conditions) | Lower temperatures enabled by catalysis or flow chemistry |

| Waste Generation | Significant by-products | High atom economy reactions, recyclable catalysts fiveable.me |

Enantioselective Synthesis Strategies Utilizing this compound as a Chiral Building Block

The development of drugs and other bioactive molecules often requires precise control over stereochemistry, making chiral building blocks essential. enamine.netentrechem.com While this compound itself is not chiral, it can be used in the synthesis of chiral molecules. Future research aims to develop enantioselective strategies that utilize this compound to create specific stereoisomers of target compounds. rsc.org

This involves several approaches:

Asymmetric Catalysis: The use of chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, can induce enantioselectivity in reactions involving this compound. rsc.orgorgsyn.org For instance, a thiourea-catalyzed enantioselective cyclization has been used in the synthesis of deguelin (B1683977) enantiomers. rsc.org

Chiral Auxiliaries: Attaching a chiral auxiliary to a substrate can direct the stereochemical outcome of a subsequent reaction with this compound. The auxiliary can then be removed to yield the desired enantiomerically enriched product.

Resolution of Racemates: In cases where a racemic mixture is produced, chiral resolution techniques, such as chromatography with a chiral stationary phase or crystallization with a chiral resolving agent, can be employed to separate the enantiomers. enamine.net

Exploration of Novel Catalytic Transformations Involving this compound

The reactivity of this compound is largely dominated by nucleophilic substitution reactions. However, the exploration of novel catalytic transformations could unlock new synthetic possibilities. Future research will likely focus on expanding the repertoire of reactions in which this compound can participate.

Potential areas for exploration include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, are powerful tools for carbon-carbon bond formation. rsc.org Investigating the use of this compound as a coupling partner in these reactions could lead to the synthesis of a wide range of complex molecules.

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical approach to organic synthesis. Developing catalytic systems that can activate C-H bonds in the presence of this compound would enable the direct introduction of the methoxyethyl group into various organic scaffolds.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for a variety of organic transformations. researchgate.net Investigating the use of photoredox catalysis to generate reactive intermediates from this compound could lead to novel reaction pathways.

| Catalytic Transformation | Potential Application with this compound | Example of a Related Reaction |

| Palladium-catalyzed Cross-Coupling | Synthesis of aryl- or vinyl-substituted methoxyethanes. | Stille coupling of 3-bromochromones with arylbutylstannanes. rsc.org |

| C-H Activation/Functionalization | Direct introduction of the methoxyethyl group onto arenes or heteroarenes. | Direct arylation of 2-hydroxyenaminones with boronic acids. rsc.org |

| Photoredox Catalysis | Generation of radical intermediates for addition or cyclization reactions. | Aerobic [2+2+2] cycloaddition of dienes using triarylpyrylium salt photocatalysts. researchgate.net |

Investigation of Unexplored Reactivity Patterns and Side Reactions

A thorough understanding of the reactivity of this compound, including potential side reactions, is crucial for its effective use in synthesis. chemistrydocs.com While nucleophilic substitution is the most common reaction, other reactivity patterns may be present and could be either exploited for new transformations or need to be suppressed to improve reaction outcomes.

Future research in this area should focus on:

Elimination Reactions: Under certain conditions, this compound can undergo elimination to form by-products. A systematic study of the factors that favor elimination over substitution (e.g., base strength, solvent, temperature) would allow for better reaction control.

Rearrangement Reactions: The possibility of carbocation rearrangements in reactions proceeding through an SN1-type mechanism should be investigated, particularly with substrates that can form stable carbocations. chemistrydocs.com

Reactivity with Different Nucleophiles: A comprehensive study of the reactivity of this compound with a wide range of nucleophiles, including soft and hard nucleophiles, would provide a more complete picture of its synthetic utility.

Integration of Advanced Computational and Experimental Methods for Reaction Discovery and Optimization

The combination of computational modeling and experimental work offers a powerful approach to accelerate the discovery and optimization of chemical reactions. prismbiolab.com Future research on this compound will undoubtedly benefit from this integrated approach.

Key aspects of this integration include:

Computational Prediction of Reactivity: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, predict transition states, and calculate reaction energetics. rsc.orgresearchgate.net This information can guide the design of experiments and help to rationalize observed outcomes.

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal parameters. prismbiolab.com

Machine Learning and Data-Driven Optimization: Machine learning algorithms can be trained on experimental data to build predictive models for reaction outcomes. prismbiolab.com These models can then be used to guide the optimization of reaction conditions, potentially leading to higher yields and selectivities with fewer experiments. Bayesian optimization is one such method that can effectively optimize reactions by balancing exploration and exploitation of the parameter space. epfl.ch

Q & A

Basic: What analytical techniques are recommended for detecting 2-Bromomethoxyethane in environmental samples?

Gas chromatography with flame ionization detection (GC/FID) is a robust method for analyzing this compound. Samples can be adsorbed onto activated charcoal, desorbed using 2-propanol, and injected into a GC system. This approach, adapted from bromoethane analysis, achieves a limit of detection (LOD) of 0.02 mg/m³ in air . For liquid matrices, coupling GC with mass spectrometry (GC-MS) enhances specificity, particularly for trace-level quantification. Deuterated analogs (e.g., 2-Bromoethanol-d4) can serve as internal standards to improve accuracy .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Personal protective equipment (PPE), including impervious gloves, safety glasses, and protective clothing, is mandatory due to the compound’s flammability and potential skin/eye irritation . Store at 0–6°C to minimize decomposition risks . Work in a well-ventilated fume hood to avoid inhalation of vapors. Emergency protocols should include immediate removal of contaminated clothing and rinsing affected areas with water .

Advanced: How can isotopic labeling be utilized to study the reaction mechanisms of this compound?

Deuterated derivatives (e.g., 2-Bromoethanol-d4 or (2-Bromoethyl)benzene-d5) enable tracking of reaction pathways via isotopic mass shifts in mass spectrometry. For example, in nucleophilic substitution studies, deuterium labeling at the ethoxy group can reveal regioselectivity and kinetic isotope effects. Ensure deuterated reagents are stored below -20°C to maintain isotopic purity .

Advanced: What experimental strategies mitigate ether bond cleavage during synthetic modifications of this compound?

Ether cleavage can be minimized by avoiding strong acids/bases and controlling reaction temperatures (<40°C). Use aprotic solvents (e.g., THF) to reduce nucleophilic interference. Pre-purify this compound via distillation (bp ~220–221°C) to remove protic impurities that accelerate degradation . Monitor reaction progress with thin-layer chromatography (TLC) to detect premature decomposition.

Advanced: How should researchers resolve discrepancies in reported stability data for this compound under varying pH conditions?

Reproduce experiments using standardized buffers (e.g., pH 4–10) and quantify degradation products via GC-MS. Conflicting data may arise from trace metal contaminants or light exposure; thus, conduct studies in amber glassware with chelating agents (e.g., EDTA). Cross-validate findings with independent labs to isolate methodological variables .

Basic: What are the best practices for synthesizing high-purity this compound for kinetic studies?

Purify crude product via fractional distillation under reduced pressure to isolate the target compound (CAS 592-55-2). Validate purity (>97%) using GC with flame ionization and confirm structural integrity via H NMR (characteristic peaks: δ 3.6 ppm for methoxy, δ 3.4 ppm for bromoethoxy) . Store aliquots under inert gas to prevent oxidation.

Advanced: How can computational modeling complement experimental studies on this compound’s reactivity?

Density functional theory (DFT) calculations can predict transition states for SN2 reactions, guiding experimental design. Optimize molecular geometries using software like Gaussian and validate with experimental kinetic data. Compare computed activation energies with Arrhenius plots derived from temperature-dependent GC analyses .

Basic: What regulatory guidelines apply to the disposal of this compound waste?

Follow OSHA HazCom 2012 standards: neutralize waste with a 10% sodium bicarbonate solution before disposal. Collect halogenated organic waste in labeled containers and incinerate at licensed facilities. Document disposal procedures to comply with ECHA regulations (ECHA Reg. No. 209-763-6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.